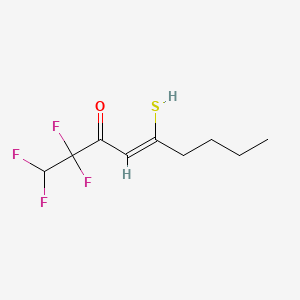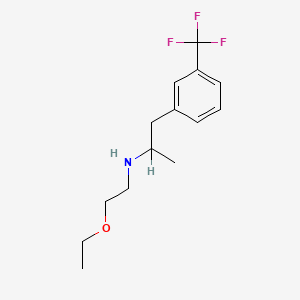
N-(2-Ethoxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, along with an ethoxyethyl group and a propan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of secondary amines using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine exerts its effects involves its interaction with molecular targets through its trifluoromethyl and amine groups. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry for drug design and development.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine: can be compared with other trifluoromethylated amines and phenyl derivatives.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their functional groups and reactivity.
Perfluoroalkyl amines: Similar in their fluorinated nature but with different alkyl chain lengths and properties.
Uniqueness
The uniqueness of N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
74051-18-6 |
|---|---|
Molecular Formula |
C14H20F3NO |
Molecular Weight |
275.31 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C14H20F3NO/c1-3-19-8-7-18-11(2)9-12-5-4-6-13(10-12)14(15,16)17/h4-6,10-11,18H,3,7-9H2,1-2H3 |
InChI Key |
COMMVUADGSWDNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(C)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


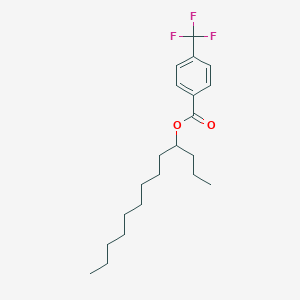

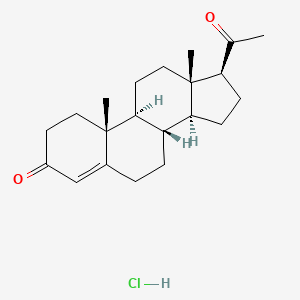
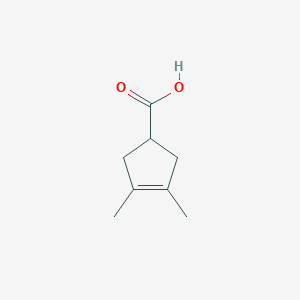
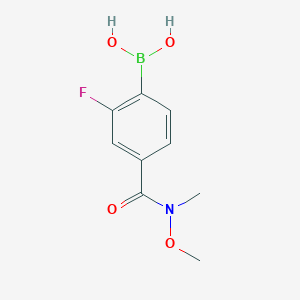
![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
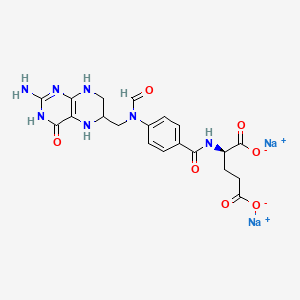

![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
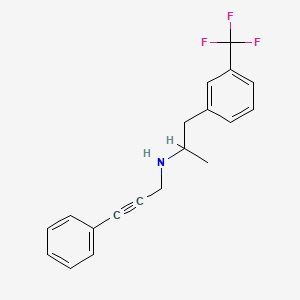
![[(1E)-2-{[1,1'-biphenyl]-4-yl}ethenyl]boronic acid](/img/structure/B13408764.png)

![2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester](/img/structure/B13408782.png)
